molecular formula C10H9ClINO B1451784 5-chloro-N-cyclopropyl-2-iodobenzamide CAS No. 1690851-05-8

5-chloro-N-cyclopropyl-2-iodobenzamide

Cat. No.: B1451784
CAS No.: 1690851-05-8
M. Wt: 321.54 g/mol
InChI Key: SMFONPVMKSRETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N-cyclopropyl-2-iodobenzamide, or 5-CIBA for short, is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Crystal Engineering and Molecular Interactions

5-chloro-N-cyclopropyl-2-iodobenzamide and its derivatives are essential in crystal engineering, where they participate in forming molecular tapes through hydrogen and halogen bonds. These interactions play a crucial role in crystal design, enabling the simultaneous exploitation of carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons. This application is vital in developing materials with specific structural and functional properties (Saha, Nangia, & Jaskólski, 2005).

Structural Analysis and Spectroscopy

In the realm of spectroscopy, derivatives of this compound have been studied for their structural configurations and interactions. These studies are significant for understanding the compound's behavior and potential applications in various fields, including medicinal chemistry. For instance, the absolute configuration and the effect of structural modifications on 5-chloro-2-methoxy-N-phenylbenzamide were elucidated using NMR and X-ray crystallography, providing insights into the compound's reactivity and potential medicinal uses (Galal et al., 2018).

Synthesis and Catalysis

This compound is involved in the synthesis of other complex molecules. Its reactivity and interaction with other compounds are crucial in catalysis and synthesis processes. The study of these interactions helps in designing efficient synthesis methods for important pharmaceuticals and other chemical compounds. For instance, the compound's role in the efficient synthesis of dopamine D2 receptor ligands through a new iodination method highlights its importance in the pharmaceutical industry (Joshua, Sharma, & Abrams, 2008).

Properties

IUPAC Name

5-chloro-N-cyclopropyl-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClINO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFONPVMKSRETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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